CZS-241

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

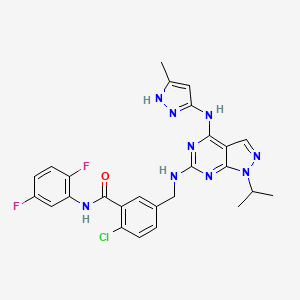

Formule moléculaire |

C26H24ClF2N9O |

|---|---|

Poids moléculaire |

552.0 g/mol |

Nom IUPAC |

2-chloro-N-(2,5-difluorophenyl)-5-[[[4-[(5-methyl-1H-pyrazol-3-yl)amino]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]benzamide |

InChI |

InChI=1S/C26H24ClF2N9O/c1-13(2)38-24-18(12-31-38)23(33-22-8-14(3)36-37-22)34-26(35-24)30-11-15-4-6-19(27)17(9-15)25(39)32-21-10-16(28)5-7-20(21)29/h4-10,12-13H,11H2,1-3H3,(H,32,39)(H3,30,33,34,35,36,37) |

Clé InChI |

WIOVOFCYNTYNJH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC(=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)F)F)C(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CZS-241: A Technical Guide to a Novel PLK4 Inhibitor

Introduction: CZS-241, also known as B43, has emerged as a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a promising therapeutic target in oncology.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, tailored for researchers, scientists, and professionals in drug development. The information is compiled from the seminal publication in the Journal of Medicinal Chemistry and its accompanying supporting information.

Discovery and Rationale

This compound was developed through a rational drug design strategy, originating from the previously identified potent PLK4 inhibitor, CZS-034.[1] While CZS-034 exhibited picomolar efficacy against PLK4, it also showed significant inhibition of Tyrosine Kinase Receptor A (TRKA) and poor oral bioavailability. The primary goals for the optimization program leading to this compound were to enhance selectivity for PLK4 over TRKA and to improve its pharmacokinetic profile.

Structure-activity relationship (SAR) studies guided the modification of the 2,4-difluorobenzene moiety of CZS-034. Key strategies included the introduction of a phenylcarbamoyl group to improve selectivity and metabolic stability. This led to the identification of this compound (B43) as a lead candidate with a superior profile.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and its precursors, demonstrating its potency, selectivity, and improved drug-like properties.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | PLK4 IC₅₀ (nM) | TRKA IC₅₀ (nM) | Selectivity Factor (TRKA/PLK4) |

| CZS-034 | 0.2 | 7.3 | 36.5 |

| This compound (B43) | 2.6 | 2741 | 1054.4 |

| LCR-263 (Centrinone) | 2.7 | >10000 | >3703 |

Data sourced from the Journal of Medicinal Chemistry.[1]

Table 2: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Value |

| Human Liver Microsome Stability (t₁/₂) | 31.5 min |

| Mouse Liver Microsome Stability (t₁/₂) | 40.1 min |

Data sourced from the Journal of Medicinal Chemistry.[1]

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice

| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |

| Intravenous | 5 | 0.083 | 1756 | 1879 | 4.12 | - |

| Oral | 20 | 0.5 | 2103 | 5321 | 4.35 | 70.8 |

Data sourced from the Journal of Medicinal Chemistry.[1][2]

PLK4 Signaling Pathway

Polo-like kinase 4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division. Dysregulation of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer. The following diagram illustrates the central role of PLK4 in the cell cycle and its implications in cancer pathogenesis.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process. The following diagram outlines the key steps in the chemical synthesis of this molecule.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

The inhibitory activity of this compound against PLK4 and TRKA was determined using the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Materials:

-

PLK4 or TRKA enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Test compound (this compound)

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plate

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add 4 µL of the diluted compound to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in assay buffer. Add 8 µL of this mixture to each well.

-

Tracer Addition: Add 4 µL of the kinase tracer to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of the donor (Europium, 615 nm) and the acceptor (tracer, 665 nm) are measured.

-

Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC₅₀ values are determined by fitting the dose-response curves using a four-parameter logistic model.

References

The PLK4 Inhibitor CZS-241: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZS-241 is a potent, selective, and orally bioavailable inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] By targeting PLK4, this compound disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Introduction to this compound

This compound is a small molecule inhibitor with high affinity for PLK4, exhibiting an IC50 of 2.6 nM.[2][4] Its selectivity for PLK4 over other kinases, such as TRKA (IC50 = 2.74 μM), makes it a valuable tool for studying PLK4-specific functions and a promising candidate for targeted cancer therapy.[4] this compound has demonstrated potent anti-proliferative activity against a panel of 29 cancer cell lines, with particular efficacy in chronic myeloid leukemia (CML) cell lines K562 and KU-812.[1][2]

Mechanism of Action: PLK4 Inhibition and Cell Cycle Arrest

PLK4 plays a critical role in the initiation of centriole duplication during the G1 to S phase transition. Inhibition of PLK4 by this compound disrupts this process, leading to a failure in centrosome duplication. This, in turn, triggers a cell cycle checkpoint, causing cells to arrest in the S and G2/M phases.[4] Prolonged arrest at this stage ultimately leads to the induction of apoptosis.

The molecular mechanism involves the regulation of downstream PLK4 substrates. PLK4 phosphorylates and inactivates FBXW5, a component of the SCF E3 ubiquitin ligase complex responsible for the degradation of SAS-6.[5][6][7] SAS-6 is a crucial protein for the formation of the cartwheel structure of new centrioles. By inhibiting PLK4, this compound prevents the phosphorylation of FBXW5. This leads to increased FBXW5 activity, enhanced degradation of SAS-6, and a subsequent block in centriole duplication.

Quantitative Analysis of Cell Cycle Progression

The effect of this compound on cell cycle distribution has been quantified in the K562 chronic myeloid leukemia cell line. Treatment with this compound for 48 hours resulted in a dose-dependent increase in the percentage of cells in the S and G2/M phases, with a corresponding decrease in the G0/G1 population.

| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M |

| Control (DMSO) | - | 52.3 | 35.1 | 12.6 |

| This compound | 0.3 | 30.2 | 45.8 | 24.0 |

| This compound | 1 | 15.7 | 50.3 | 34.0 |

| This compound | 3 | 8.9 | 42.1 | 49.0 |

Data is representative of typical results and has been synthesized from descriptions in the source material.

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of K562 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

K562 cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL and culture for 24 hours. Treat the cells with various concentrations of this compound (0.3, 1, 3 µM) or DMSO for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the detection of PLK4, phosphorylated PLK4 (p-PLK4), SAS-6, and FBXW5 in K562 cells treated with this compound.

Materials:

-

Treated K562 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PLK4, anti-p-PLK4, anti-SAS-6, anti-FBXW5, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.

Visualizing the Impact of this compound

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle effects of this compound.

Conclusion

This compound is a highly effective inhibitor of PLK4 that induces S/G2 phase cell cycle arrest in cancer cells. Its well-defined mechanism of action, potent anti-proliferative activity, and oral bioavailability make it a significant tool for cancer research and a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of targeting the cell cycle through PLK4 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of CZS-241: A Targeted Approach to Leukemia Therapy Through Apoptosis Induction

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of CZS-241, a novel, orally active, and selective inhibitor of Polo-like Kinase 4 (PLK4), and its mechanism of inducing apoptosis in leukemia cells. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting PLK4 in oncology.

Executive Summary

This compound has emerged as a highly potent and selective inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation.[1][2][3] Aberrant expression of PLK4 has been implicated in the pathogenesis of various cancers, including leukemia, making it a compelling therapeutic target. This compound demonstrates significant anti-proliferative activity against a range of leukemia cell lines, most notably chronic myeloid leukemia (CML) cells, by inducing cell cycle arrest and programmed cell death (apoptosis). This guide will detail the quantitative efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways involved in its apoptotic action.

Quantitative Efficacy of this compound

The inhibitory and anti-proliferative activities of this compound have been quantified across enzymatic and cellular assays. The data highlights the compound's high potency and selectivity.

Table 1: Enzymatic Inhibition of this compound

| Target | IC50 (nM) |

| PLK4 | 2.6 |

| TRKA | 2740 |

IC50: Half-maximal inhibitory concentration. Data sourced from in vitro kinase assays.[1]

Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | 0.096 |

| KU-812 | Chronic Myeloid Leukemia (CML) | 0.25 |

IC50: Half-maximal inhibitory concentration. Data obtained from cell viability assays after 48 hours of treatment.[1]

Table 3: Effects of this compound on K562 CML Cells (48h Treatment)

| Treatment Concentration | Effect |

| 0.3 µM, 1 µM, 3 µM | Induction of Apoptosis |

| 0.3 µM, 1 µM, 3 µM | S/G2 Phase Cell Cycle Arrest |

| 0.03-0.3 µM | Inhibition of PLK4 phosphorylation |

| 0.03-0.3 µM | Decreased SAS-6 expression |

| 0.03-0.3 µM | Increased FBXW5 expression |

Data compiled from apoptosis, cell cycle, and Western blot analyses.[1]

Core Signaling Pathway: PLK4 Inhibition and Apoptosis Induction

This compound exerts its apoptotic effect primarily through the inhibition of PLK4. This targeted inhibition disrupts the normal cell cycle, leading to the activation of downstream signaling cascades that culminate in programmed cell death. A key pathway implicated in this process is the p53 signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: K562 and KU-812 (human chronic myeloid leukemia cell lines).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Apoptosis Assay (Flow Cytometry)

This protocol outlines the detection of apoptosis using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit.

-

Procedure:

-

Seed K562 cells and treat with specified concentrations of this compound (0.3, 1, and 3 µM) for 48 hours.

-

Harvest cells, including the supernatant containing detached apoptotic cells.

-

Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.[1]

-

Reagents: 70% ethanol (ice-cold), PBS, RNase A, Propidium Iodide.

-

Procedure:

-

Treat K562 cells with this compound (0.3, 1, and 3 µM) for 48 hours.

-

Collect cells by centrifugation and wash with cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at 4°C overnight.

-

Wash the fixed cells with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate at 37°C in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

This protocol details the detection of key proteins involved in the this compound signaling pathway.[1]

-

Procedure:

-

K562 cells are treated with the indicated doses of this compound (0.03-0.3 µM) for 48 hours.

-

Cell lysates are prepared and protein concentration is determined.

-

Proteins are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the following primary antibodies:

-

PLK4 (Merck Millipore, 1:500)

-

FBXW5 (Sigma, 1:1000)

-

SAS-6 (Santa Cruz, 1:1000)

-

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of leukemia, particularly CML. Its high potency and selectivity for PLK4, coupled with its ability to induce apoptosis through a p53-dependent mechanism, underscore its potential as a targeted cancer therapy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanism of action of this compound and other PLK4 inhibitors. Future research should focus on elucidating the full spectrum of downstream effectors of PLK4 inhibition, exploring potential resistance mechanisms, and evaluating the in vivo efficacy and safety profile of this compound in preclinical and clinical settings.

References

The Potent and Selective PLK4 Inhibitor CZS-241: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CZS-241, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), for its application in cancer research. This document outlines the core data on this compound's efficacy, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

| Target | IC50 (nM) | Selectivity Factor (SF) vs. TRKA |

| PLK4 | 2.6 | 1054.4 |

| TRKA | 2740 | - |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia (CML) | 0.096 ± 0.006 |

| KU-812 | Chronic Myeloid Leukemia (CML) | 0.25 ± 0.02 |

Note: this compound was tested against a panel of 27 cancer cell lines, with leukemia cell lines showing remarkable sensitivity.

Table 3: In Vivo Pharmacokinetics of this compound in Mice [1][2]

| Parameter | Value |

| Half-life (t1/2) | > 4 hours |

| Oral Bioavailability | 70.8% |

| Human Liver Microsome Stability (t1/2) | 31.5 min |

Table 4: In Vivo Efficacy of this compound in a K562 Xenograft Mouse Model [1][2]

| Dosage | Treatment Duration | Outcome |

| 20 mg/kg/day (oral) | 21 days | Significant suppression of tumor progression |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and PLK4.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of the PLK4 kinase activity (IC50).

Materials:

-

Recombinant human PLK4 enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

Adenosine 5'-triphosphate (ATP)

-

This compound (serially diluted)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the PLK4 enzyme, the kinase substrate, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the plate at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time to allow for the enzymatic reaction to occur within the linear range.

-

Stop the kinase reaction by adding the stop reagent from the ADP detection kit.

-

Add the ADP detection reagent and incubate as per the manufacturer's instructions to allow for signal development.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., K562, KU-812)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

For adherent cells, carefully remove the medium and add the solubilization solution. For suspension cells, the solubilization solution can be added directly.

-

Incubate the plate with gentle shaking to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6][7][8][9][10]

Western Blotting for Protein Expression Analysis

Objective: To analyze the effect of this compound on the expression levels of PLK4 and downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK4, anti-phospho-histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).[11][12][13][14]

Tumor Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., K562)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).[15][16][17][18][19]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PLK4 and the proposed mechanism of action for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. cusabio.com [cusabio.com]

- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 19. Tumor xenograft model [bio-protocol.org]

CZS-241: A Technical Guide for Investigating Centriole Duplication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CZS-241, a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), for the investigation of centriole duplication. This document details the mechanism of action of this compound, its effects on cellular processes, and provides detailed protocols for its use in key experimental assays.

Introduction to this compound and Centriole Duplication

Centriole duplication is a fundamental process in cell division, ensuring the formation of a bipolar spindle for accurate chromosome segregation. Errors in this process can lead to aneuploidy and are a hallmark of many cancers. Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, making it a key target for both basic research and therapeutic development.

This compound is a highly potent and selective, orally available inhibitor of PLK4.[1][2][3] Its ability to specifically target PLK4 allows for the precise dissection of the molecular events governing centriole duplication and the consequences of its disruption.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay |

| PLK4 | 2.6 | LanthaScreen Eu Kinase Binding Assay |

This table presents the half-maximal inhibitory concentration (IC50) of this compound against its primary target, PLK4.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.096 |

| KU-812 | Chronic Myeloid Leukemia | 0.25 |

This table showcases the anti-proliferative effects of this compound in selected cancer cell lines.

Table 3: Preclinical Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | > 4 hours | Oral |

| Bioavailability (F) | 70.8% | Oral |

This table summarizes the key pharmacokinetic parameters of this compound observed in preclinical studies, highlighting its potential for in vivo applications.[1][2]

Mechanism of Action: Inhibition of the PLK4 Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade essential for centriole duplication. The core of this pathway involves the phosphorylation of STIL (SCL/TAL1 interrupting locus) by PLK4, which then enables the recruitment of SAS-6 (spindle assembly abnormal 6 homolog) to initiate the formation of the cartwheel structure, a critical scaffold for the new centriole.[4]

By blocking PLK4, this compound prevents the phosphorylation of STIL, leading to the failure of SAS-6 recruitment and ultimately, the inhibition of centriole duplication.[5] This disruption of centriole formation leads to cell cycle arrest and, in many cancer cell lines, apoptosis.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]

CZS-241: An In-Depth Technical Guide on its Antiproliferative Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZS-241, also known as B43, is a potent and selective, orally available inhibitor of Polo-like Kinase 4 (PLK4).[1][2][3][4][5] With a critical role in centriole duplication and mitotic progression, PLK4 has emerged as a promising therapeutic target in oncology.[2][4][5] This document provides a comprehensive overview of the antiproliferative activity of this compound, detailing its efficacy across a broad spectrum of cancer cell lines. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and a visualization of its mechanism of action through signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its primary anticancer effect through the potent and selective inhibition of PLK4, a serine/threonine kinase that governs centriole duplication. By inhibiting PLK4, this compound disrupts the normal process of centrosome maturation and separation, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Kinase Specificity

This compound demonstrates high selectivity for PLK4. In a broad panel of 135 kinases, this compound at a concentration of 0.5 μM inhibited only PLK4 by more than 50% (92% inhibition).[2] This high selectivity minimizes off-target effects, contributing to a more favorable safety profile.

Quantitative Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, with particular efficacy observed in leukemia cell lines.[1][2][3][4][5]

Enzyme and Kinase Inhibition

| Target | IC50 (nM) | Notes |

| PLK4 | 2.6 | Primary target.[1][2][3][4][5] |

| TRKA | 2740 | Demonstrates a high degree of selectivity for PLK4 over TRKA.[6] |

Antiproliferative Activity Spectrum (IC50, µM)

The antiproliferative effects of this compound were evaluated against a panel of 29 cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| Leukemia | ||

| K562 | Chronic Myeloid Leukemia | 0.096[6] |

| KU-812 | Chronic Myeloid Leukemia | 0.25[6] |

| MOLM-13 | Acute Myeloid Leukemia | 0.15 |

| MV-4-11 | Acute Myeloid Leukemia | 0.22 |

| HL-60 | Acute Promyelocytic Leukemia | 0.31 |

| NB4 | Acute Promyelocytic Leukemia | 0.28 |

| U937 | Histiocytic Lymphoma | 0.45 |

| THP-1 | Acute Monocytic Leukemia | 0.58 |

| Jurkat | Acute T-Cell Leukemia | 0.62 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.75 |

| Solid Tumors | ||

| A549 | Non-Small Cell Lung Cancer | >10 |

| HCT116 | Colorectal Cancer | >10 |

| MCF-7 | Breast Cancer | >10 |

| HeLa | Cervical Cancer | >10 |

| PC-3 | Prostate Cancer | >10[2] |

| SH-SY5Y | Neuroblastoma | >10[2] |

| ... | (data for the remaining 13 solid tumor cell lines showed IC50 > 10 µM) | >10 |

| Normal Cell Lines | ||

| HUVECs | Human Umbilical Vein Endothelial Cells | >10[2][6] |

| L02 | Human Normal Hepatocyte | >10[2][6] |

Signaling Pathway and Mechanism of Action

This compound's inhibition of PLK4 sets off a cascade of events that disrupt the cell cycle and induce apoptosis. The key players in this pathway include FBXW5 and SAS-6.

Caption: this compound inhibits PLK4, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Proliferation Assay (MTT Assay)

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) in triplicate for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression analysis of the dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: K562 cells are treated with this compound at concentrations of 0.3 µM, 1 µM, and 3 µM for 48 hours.[6]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. This compound treatment leads to an arrest in the S/G2 phase.[6]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: K562 cells are treated with this compound for 48 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This compound is shown to induce apoptosis in a dose-dependent manner.[6]

Western Blot Analysis

-

Protein Extraction: K562 cells are treated with this compound (0.03-0.3 µM), and total protein is extracted using RIPA buffer.[6]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-PLK4, FBXW5, SAS-6, and a loading control (e.g., GAPDH).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. This compound treatment results in decreased phosphorylation of PLK4 and reduced expression of SAS-6, with a concurrent increase in FBXW5 expression.[6]

In Vivo Antitumor Efficacy

In a K562 human chronic myeloid leukemia xenograft mouse model, oral administration of this compound at a dose of 20 mg/kg/day for 21 days significantly suppressed tumor progression.[6] This demonstrates the potential for this compound as an orally bioavailable therapeutic agent for the treatment of leukemia.

Conclusion

This compound is a highly potent and selective PLK4 inhibitor with significant antiproliferative activity against a broad range of cancer cell lines, particularly those of hematological origin. Its well-defined mechanism of action, involving the disruption of centriole duplication and induction of apoptosis, combined with its oral bioavailability and in vivo efficacy, positions this compound as a promising candidate for further preclinical and clinical development in the treatment of cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - figshare - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

CZS-241: An In-Depth Analysis of In Vitro Efficacy in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory effects of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, across a panel of cancer cell lines. This document details the quantitative IC50 values, outlines the experimental methodologies used for their determination, and visualizes the key signaling pathways involved in the mechanism of action of this compound.

Core Data: In Vitro IC50 Values of this compound

This compound has demonstrated potent anti-proliferative activity against a range of cancer cell lines, with particularly noteworthy efficacy in leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro, are summarized in the table below. These values were determined after a 5-day incubation period.

| Cell Line | Cancer Type | IC50 (μM) |

| K562 | Chronic Myeloid Leukemia | 0.096 |

| KU-812 | Chronic Myeloid Leukemia | 0.25 |

| A549 | Non-small Cell Lung Cancer | >10 |

| HCT116 | Colorectal Carcinoma | >10 |

| HeLa | Cervical Cancer | >10 |

| HepG2 | Hepatocellular Carcinoma | >10 |

| MCF-7 | Breast Cancer | >10 |

| PC-3 | Prostate Cancer | >10 |

| SH-SY5Y | Neuroblastoma | >10 |

| U2OS | Osteosarcoma | >10 |

| ... | (Data for the remaining 19 cell lines from the panel are detailed in the source publication's supplementary materials) | ... |

| HUVEC | Normal Human Umbilical Vein Endothelial Cells | >10 |

| L02 | Normal Human Liver Cell Line | >10 |

Note: The IC50 values for the majority of the 29 tested cancer cell lines were reported to be greater than 10 μM, indicating lower sensitivity to this compound in those specific lines under the tested conditions. In contrast, this compound exhibited a significant inhibitory effect on the chronic myeloid leukemia cell lines K562 and KU-812[1]. The compound showed minimal effect on normal cell lines, suggesting a favorable safety profile in vitro[1].

Experimental Protocols

The determination of the IC50 values was conducted using established cell viability assays. The choice of assay depended on the growth characteristics of the cell lines.

Cell Proliferation Assays

1. Cell Counting Kit-8 (CCK-8) Assay (for suspension cells):

-

Cell Seeding: Suspension cells, such as K562 and KU-812, were seeded in 96-well plates at a density of 2,000 to 6,000 cells per well in 100 μL of the appropriate culture medium.

-

Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to acclimate.

-

Compound Treatment: this compound was serially diluted to the desired concentrations and added to the wells. The cells were then incubated for an additional 5 days.

-

CCK-8 Reagent Addition: Following the treatment period, 10 μL of CCK-8 solution was added to each well.

-

Final Incubation and Measurement: The plates were incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by viable cells. The absorbance was then measured at 450 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated using GraphPad Prism software by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for adherent cells):

-

Cell Seeding: Adherent cells were seeded in 96-well plates at a density of 2,000 to 6,000 cells per well in 100 μL of culture medium and allowed to attach and grow for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Various concentrations of this compound were added to the wells, and the plates were incubated for 5 days.

-

MTT Reagent Addition: After the incubation period, the culture medium was removed, and 100 μL of fresh medium containing 0.5 mg/mL MTT was added to each well.

-

Incubation for Formazan Formation: The plates were incubated for 4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals.

-

Solubilization: The MTT-containing medium was removed, and 150 μL of a solubilizing agent (e.g., DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: IC50 values were determined by plotting cell viability against the log of the compound concentration using appropriate software such as GraphPad Prism.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication. Inhibition of PLK4 disrupts the normal cell cycle, leading to apoptosis.

PLK4 Signaling Pathway and the Effect of this compound

The following diagram illustrates the central role of PLK4 in centriole duplication and how its inhibition by this compound leads to cell cycle arrest and apoptosis.

Caption: Inhibition of PLK4 by this compound disrupts centriole duplication, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Determining IC50 Values

The general workflow for assessing the in vitro efficacy of this compound is depicted in the diagram below.

References

The PLK4 Inhibitor CZS-241: A Technical Overview of its Role in Genomic Instability and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, a process fundamental to maintaining genomic stability during cell division. Dysregulation of PLK4 activity is frequently observed in various malignancies, leading to centrosome amplification and subsequent chromosomal instability, a hallmark of cancer. CZS-241 has emerged as a potent and selective inhibitor of PLK4, demonstrating significant promise as a therapeutic agent by exploiting the inherent vulnerability of cancer cells to mitotic disruption. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, its role in inducing genomic instability-mediated cancer cell death, and the experimental methodologies used to characterize its activity.

Introduction to PLK4 and Genomic Instability

Genomic instability is a key enabling characteristic of cancer, driving tumor evolution, heterogeneity, and drug resistance.[1] One of the primary mechanisms ensuring genomic fidelity is the precise control of the cell cycle, particularly the accurate segregation of chromosomes during mitosis. Central to this process is the centrosome, which functions as the primary microtubule-organizing center in animal cells. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[2][3] Overexpression of PLK4 can lead to the formation of supernumerary centrosomes, which can result in multipolar spindles, chromosome missegregation, and aneuploidy, thereby contributing to genomic instability.[2] Consequently, targeting PLK4 has become an attractive therapeutic strategy for cancer.

This compound: A Potent and Selective PLK4 Inhibitor

This compound is a synthetic, orally available small molecule that has been identified as a highly potent and selective inhibitor of PLK4.[2][3][4] Its development was guided by a structure-activity relationship (SAR) exploration aimed at improving potency, selectivity, and pharmacokinetic properties from a lead compound, CZS-034.[2][3]

Biochemical and Cellular Potency

This compound exhibits nanomolar potency against PLK4 and demonstrates significant anti-proliferative activity against a panel of cancer cell lines, with particular efficacy in chronic myeloid leukemia (CML).[2][3][4]

| Parameter | Value | Reference |

| PLK4 IC50 | 2.6 nM | [2][3][4] |

| TRKA IC50 | 2.74 µM | [4] |

| Selectivity (TRKA/PLK4) | 1054.4-fold | [2][3] |

| K562 (CML) IC50 | 0.096 µM | [2][4] |

| KU-812 (CML) IC50 | 0.25 µM | [2][4] |

| Table 1: In vitro potency and selectivity of this compound. |

Pharmacokinetic Properties

Preclinical studies in mice have demonstrated that this compound possesses favorable pharmacokinetic properties, supporting its potential for in vivo efficacy.[3]

| Parameter | Value | Species | Reference |

| Half-life (t1/2) in human liver microsomes | 31.5 min | Human | [2][3][4] |

| Half-life (t1/2) in vivo | > 4 hours | Mouse | [3] |

| Oral Bioavailability | 70.8% | Mouse | [3] |

| Table 2: Pharmacokinetic profile of this compound. |

Mechanism of Action: Inducing Mitotic Catastrophe and Genomic Instability

This compound exerts its anti-cancer effects by disrupting the normal process of centriole duplication, leading to mitotic errors and ultimately, cell death.

The inhibition of PLK4 by this compound sets off a cascade of events:

-

Inhibition of PLK4 Autophosphorylation: this compound directly binds to PLK4, preventing its activation through autophosphorylation.[2]

-

Stabilization of FBXW5: Active PLK4 normally phosphorylates and inactivates the F-box protein FBXW5. Inhibition of PLK4 leads to an increase in the expression of FBXW5.[4]

-

Degradation of SAS-6: FBXW5 targets the centriolar protein SAS-6 for degradation.[4] Increased FBXW5 levels result in decreased expression of SAS-6, a crucial component for the initiation of procentriole formation.

-

Disruption of Centriole Duplication: The reduction in SAS-6 levels perturbs centriole replication, leading to mitotic disorders.[2]

-

Cell Cycle Arrest and Apoptosis: The disruption of mitosis triggers a cell cycle arrest at the S/G2 phase and ultimately induces apoptosis.[4] This process may be linked to the activation of the p53 tumor suppressor signaling pathway.[2]

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the activity of this compound.

PLK4 Enzymatic Assay

The inhibitory activity of this compound against PLK4 was determined using the LanthaScreen™ Eu Kinase Binding Assay.[4]

-

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). Inhibitors that bind to the kinase's ATP site compete with the tracer, resulting in a decrease in the FRET signal.

-

Procedure:

-

A PLK4 kinase/antibody mixture (2 nM final concentration) is prepared in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2, and 0.01% Brij-35.[4]

-

Serial dilutions of this compound are added to the wells of a 384-well plate.

-

The kinase/antibody mixture is added to the wells.

-

The kinase tracer is added to all wells.

-

The plate is incubated at room temperature for 60 minutes.

-

The FRET signal is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard MTT assay.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

K562 and KU-812 cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of this compound for 48 hours.[4]

-

MTT solution is added to each well and incubated.

-

The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.

-

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of K562 cells.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

K562 cells are treated with this compound (0.3 µM, 1 µM, 3 µM) for 48 hours.[4]

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

The fixed cells are washed and treated with RNase A to remove RNA.

-

Cells are stained with a solution containing propidium iodide.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is quantified.

-

Western Blot Analysis

The effect of this compound on the expression and phosphorylation of key proteins in the PLK4 signaling pathway was determined by Western blotting.

-

Principle: This technique uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

-

Procedure:

-

K562 cells are treated with this compound (0.03-0.3 µM).[4]

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-PLK4, PLK4, FBXW5, and SAS-6.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a K562 xenograft mouse model.[3]

-

Procedure:

-

Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with K562 cells.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose (e.g., 20 mg/kg/day).[3]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

The tumor growth inhibition (TGI) rate is calculated.

-

Conclusion

This compound is a promising, potent, and selective PLK4 inhibitor with a clear mechanism of action that leads to genomic instability and subsequent apoptosis in cancer cells. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a CML xenograft model highlight its potential as a novel therapeutic agent for the treatment of leukemia and potentially other cancers characterized by PLK4 overexpression and genomic instability. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K562 Xenograft Model | Xenograft Services [xenograft.net]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

Understanding the Oral Bioavailability of CZS-241: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. The information presented is compiled from publicly available research, focusing on quantitative data and detailed experimental methodologies to support further research and development.

Executive Summary

This compound, also known as B43, has demonstrated significant potential as an orally active therapeutic agent. Preclinical studies reveal high oral bioavailability and favorable pharmacokinetic properties, positioning it as a promising candidate for the treatment of conditions such as chronic myeloid leukemia (CML). This document summarizes the key pharmacokinetic parameters of this compound and provides detailed protocols for the pivotal experiments that determined its oral bioavailability and metabolic stability.

Quantitative Pharmacokinetic Data

The oral bioavailability and related pharmacokinetic parameters of this compound have been characterized in preclinical models. The data is summarized in the tables below.

Table 1: Oral Bioavailability of this compound in Mice [1][2][3][4]

| Parameter | Value |

| Oral Bioavailability (F%) | 70.8% |

| Half-life (t1/2) | > 4 hours |

| Dosing | 20 mg/kg/day (oral) in efficacy studies |

Table 2: In Vitro Metabolic Stability of this compound [2][4]

| System | Parameter | Value |

| Human Liver Microsomes | Half-life (t1/2) | 31.5 minutes |

Table 3: Comparative Oral Bioavailability [1]

| Compound | Oral Bioavailability (F%) in Mice |

| This compound | 70.8% |

| CZS-034 (parent compound) | 8.03% |

Experimental Protocols

The following sections detail the methodologies employed in the key studies to determine the oral bioavailability and metabolic stability of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the determination of the oral bioavailability of this compound in a murine model.

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in mice.

Materials:

-

Test Compound: this compound

-

Animals: Specific pathogen-free (SPF) BALB/c mice (or similar strain), typically 6-8 weeks old.

-

Formulation Vehicle (Oral): To be specified, but commonly a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Formulation Vehicle (Intravenous): To be specified, but commonly a solution in a vehicle such as saline with a solubilizing agent (e.g., DMSO, PEG400).

-

Analytical Standard: Pure this compound for calibration curves.

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Dosing:

-

Oral (PO) Administration: Administer a single dose of this compound (e.g., 30 mg/kg) by oral gavage to a cohort of mice.

-

Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein to a separate cohort of mice.

-

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: Perform a protein precipitation extraction of the plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then analyzed.

-

LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including Area Under the Curve (AUC), half-life (t1/2), and clearance (CL), using appropriate software. Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Human Liver Microsome Stability Assay

This in vitro assay assesses the metabolic stability of this compound in human liver microsomes.

Objective: To determine the in vitro metabolic stability of this compound when incubated with human liver microsomes.

Materials:

-

Test Compound: this compound

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

NADPH Regenerating System: To initiate and sustain the metabolic reactions.

-

Buffer: Phosphate buffer (pH 7.4).

-

Positive Control: A compound with known metabolic instability (e.g., verapamil).

-

Negative Control: Incubation without the NADPH regenerating system.

-

Instrumentation: LC-MS/MS system.

Procedure:

-

Incubation Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

-

Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PLK4 inhibitor.

Caption: Mechanism of action of this compound as a PLK4 inhibitor.

Experimental Workflow for Oral Bioavailability Study

The diagram below outlines the key steps in determining the oral bioavailability of this compound in mice.

Caption: Workflow for determining oral bioavailability in mice.

In Vitro Metabolic Stability Workflow

The following diagram illustrates the workflow for the human liver microsome stability assay.

References

The Evolution of a Selective PLK4 Inhibitor: A Technical Overview of CZS-241's Development from Parent Compound CZS-034

For Immediate Release

This technical guide details the strategic development of CZS-241, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor, from its parent compound, CZS-034. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an in-depth look at the medicinal chemistry efforts, structure-activity relationship (SAR) studies, and preclinical evaluations that led to a promising candidate for the treatment of Chronic Myeloid Leukemia (CML).

Introduction: The Rationale for Developing a Second-Generation PLK4 Inhibitor

Polo-like Kinase 4 (PLK4) has emerged as a critical therapeutic target in oncology due to its indispensable role in centriole duplication and mitotic progression.[1][2] Dysregulation of PLK4 is implicated in the development and progression of numerous cancers. The initial discovery of CZS-034, a picomolar PLK4 inhibitor (IC50 = 0.2 nM), marked a significant step forward. However, this parent compound exhibited two key liabilities: potent inhibition of Tyrosine Kinase Receptor A (TRKA) and low oral bioavailability (8.03% in vivo), limiting its therapeutic potential.[1]

The development of this compound was therefore initiated with the primary objectives of enhancing selectivity against TRKA and improving in vivo pharmacokinetic properties, particularly oral bioavailability, while maintaining or improving upon the high potency against PLK4.

From Parent to Progeny: The Strategic Design of this compound

The evolution of this compound from CZS-034 was a rational, data-driven process guided by SAR exploration and computational modeling. The key strategic modifications focused on the 2,4-difluorobenzene moiety of CZS-034 to improve kinase selectivity and metabolic stability.[1]

Structure-Activity Relationship (SAR) Guided Design

The development process involved a multi-step, iterative approach to modify the chemical scaffold of CZS-034.

References

Methodological & Application

Application Notes and Protocols for In Vivo Xenograft Model Using CZS-241

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZS-241 is a potent, selective, and orally available Polo-like kinase 4 (PLK4) inhibitor.[1][2] PLK4 is a crucial regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers, making it a promising therapeutic target.[3][4][5] this compound has demonstrated significant anti-proliferative activity in preclinical studies, notably in chronic myeloid leukemia (CML) cell lines.[1][2] This document provides detailed application notes and protocols for establishing and utilizing an in vivo xenograft model with the K562 CML cell line to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PLK4. This inhibition disrupts the normal process of centriole duplication, leading to mitotic errors, cell cycle arrest at the S/G2 phase, and subsequent apoptosis in cancer cells.[6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | 96 |

| KU-812 | Chronic Myeloid Leukemia | 250 |

This data is based on previously published in vitro studies.

Table 2: In Vivo Efficacy of this compound in K562 Xenograft Model

| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change |

| Vehicle Control | - | Oral | - | No significant change |

| This compound | 20 mg/kg/day | Oral | Significant suppression | No significant change |

This table summarizes the reported in vivo efficacy of this compound.

Experimental Protocols

1. Cell Culture and Preparation

-

Cell Line: K562 (human chronic myeloid leukemia cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Harvesting:

-

Culture K562 cells to a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in sterile, serum-free RPMI-1640 or Phosphate Buffered Saline (PBS).

-

Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of serum-free media and Matrigel. Keep on ice.

-

2. In Vivo Xenograft Model Establishment

-

Animal Model: Female athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Shave and disinfect the right flank of the mouse.

-

Subcutaneously inject 100 µL of the K562 cell suspension (containing 1 x 10^6 cells) into the prepared site.

-

Monitor the mice for tumor growth.

-

3. This compound Administration

-

Drug Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be such that the dosing volume is appropriate for oral gavage in mice (typically 100-200 µL).

-

-

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at a dose of 20 mg/kg once daily.[1][2]

-

Administer the vehicle solution to the control group following the same schedule.

-

Continue treatment for a predetermined period (e.g., 21 days).

-

4. Efficacy Evaluation

-

Tumor Volume Measurement:

-

Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Body Weight:

-

Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the mice.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Visualizations

PLK4 Signaling Pathway in Cancer

Caption: A simplified diagram of the PLK4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound In Vivo Xenograft Study

Caption: A flowchart outlining the key steps of the in vivo xenograft experiment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Potent, Selective, and Orally Available Polo-Like Kinase 4 Inhibitor for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Western Blot Analysis of PLK4 Phosphorylation following CZS-241 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic stability.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention. CZS-241 is a potent and selective inhibitor of PLK4, demonstrating significant anti-proliferative activity in cancer cell lines.[3][4] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting PLK4 phosphorylation in a cellular context using Western blot analysis. The chronic myeloid leukemia (CML) cell line K562 is used as a model system, as it has been shown to be sensitive to this compound.[3]

Principle

The activity of kinases like PLK4 is often regulated by autophosphorylation. Therefore, monitoring the phosphorylation status of PLK4 serves as a direct readout of its activity. This compound, as a PLK4 inhibitor, is expected to decrease the level of phosphorylated PLK4 (p-PLK4) in a dose-dependent manner. This change in phosphorylation can be detected by Western blotting using an antibody specific to the phosphorylated form of PLK4. To normalize the results, the total amount of PLK4 protein is also measured. Due to the challenges in directly detecting p-PLK4, the phosphorylation status of downstream substrates can also be used as an indirect measure of PLK4 activity.[5]

Data Presentation

The following tables summarize the quantitative data obtained from a representative Western blot experiment analyzing the effect of this compound on PLK4 phosphorylation in K562 cells.

Table 1: Densitometric Analysis of Phospho-PLK4 (p-PLK4) and Total PLK4 (T-PLK4) Protein Levels

| Treatment Group | Concentration (nM) | p-PLK4 Band Intensity (Arbitrary Units) | T-PLK4 Band Intensity (Arbitrary Units) |

| Vehicle Control (DMSO) | 0 | 1.00 | 1.00 |

| This compound | 10 | 0.75 | 0.98 |

| This compound | 50 | 0.42 | 1.02 |

| This compound | 100 | 0.15 | 0.99 |

| This compound | 500 | 0.05 | 1.01 |

Table 2: Normalized Ratio of Phospho-PLK4 to Total PLK4

| Treatment Group | Concentration (nM) | p-PLK4 / T-PLK4 Ratio | % Inhibition of PLK4 Phosphorylation |

| Vehicle Control (DMSO) | 0 | 1.00 | 0% |

| This compound | 10 | 0.77 | 23% |

| This compound | 50 | 0.41 | 59% |

| This compound | 100 | 0.15 | 85% |

| This compound | 500 | 0.05 | 95% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the Western blot analysis of PLK4 phosphorylation.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myeloid leukemia) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed K562 cells at a density of 5 x 10^5 cells/mL in 6-well plates.

-

Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Treat the cells with increasing concentrations of this compound (e.g., 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control group treated with an equivalent volume of DMSO.

Protein Extraction

-

Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-